molecular formula C24H29N3O5 B11163481 N~2~-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N~2~-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B11163481
M. Wt: 439.5 g/mol
InChI Key: JQIXWQJMLVBQFP-UHFFFAOYSA-N
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Description

N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with piperazine under controlled conditions to form 4-(4-methoxyphenyl)piperazine.

    Attachment of the Butyl Chain: The next step involves the attachment of a 4-oxobutyl group to the piperazine intermediate. This can be achieved through a nucleophilic substitution reaction using a suitable alkylating agent.

    Formation of the Benzodioxine Moiety: The final step involves the formation of the benzodioxine ring system. This can be achieved through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the 4-oxobutyl chain can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

Mechanism of Action

The mechanism of action of N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s ability to cross the blood-brain barrier, increasing its efficacy in neurological applications.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)piperazine: A simpler analogue with similar pharmacological properties.

    N-(4-butyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: Lacks the piperazine ring but retains the benzodioxine moiety.

Uniqueness

N-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the combination of its structural features, which confer specific pharmacological properties. The presence of both the piperazine ring and the benzodioxine moiety allows for a diverse range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H29N3O5

Molecular Weight

439.5 g/mol

IUPAC Name

N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C24H29N3O5/c1-30-19-10-8-18(9-11-19)26-13-15-27(16-14-26)23(28)7-4-12-25-24(29)22-17-31-20-5-2-3-6-21(20)32-22/h2-3,5-6,8-11,22H,4,7,12-17H2,1H3,(H,25,29)

InChI Key

JQIXWQJMLVBQFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCNC(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

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